molecular formula C17H13ClN4OS B2455176 8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1286942-51-5

8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2455176
CAS No.: 1286942-51-5
M. Wt: 356.83
InChI Key: KZGOTGYTRCBKOF-UHFFFAOYSA-N
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Description

8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-amino-3,5-dimethylbenzoic acid with thionyl chloride can yield an intermediate, which is then reacted with 2-chloro-3-formylquinazoline in the presence of a base to form the desired thiadiazoloquinazoline compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted thiadiazoloquinazolines .

Scientific Research Applications

8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring but differ in the fused triazole ring.

    5-arylazothiazoles: These compounds have a thiazole ring and are known for their antimicrobial properties.

    Hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a pyrimidine ring and exhibit various pharmacological activities.

Uniqueness

8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiadiazole ring with a quinazoline core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-chloro-2-(3,5-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c1-9-5-10(2)7-12(6-9)19-16-21-22-15(23)13-4-3-11(18)8-14(13)20-17(22)24-16/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGOTGYTRCBKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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